molecular formula C9H12FN B8395708 2-Fluoro-5-n-propylaniline

2-Fluoro-5-n-propylaniline

Cat. No.: B8395708
M. Wt: 153.20 g/mol
InChI Key: HFWLAWJTYJOKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-n-propylaniline is an aromatic amine derivative characterized by a fluorine atom at the 2-position and an n-propyl group at the 5-position of the aniline ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.20 g/mol.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-fluoro-5-propylaniline

InChI

InChI=1S/C9H12FN/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3,11H2,1H3

InChI Key

HFWLAWJTYJOKPN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with aromatic amines, fluorine substituents, or alkyl chains, enabling indirect comparisons.

5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline ()

  • Structure : Features a fluorine atom at the 5-position and a methyl group at the 2-position of the aniline ring, with a furan-phenylmethyl substituent on the amine.
  • Molecular Weight : 281.32 g/mol (vs. 153.20 g/mol for 2-Fluoro-5-n-propylaniline).
  • The methyl group at the 2-position (vs. fluorine in this compound) may alter electronic effects, reducing electron withdrawal and influencing reactivity in coupling reactions.

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives ()

  • Example Compound: 5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Structure: Combines a pyrrolopyrimidine core with a 4-amino-2-methylphenyl substituent.
  • Relevance: The 2-methylphenyl group shares structural similarities with this compound’s substituted aniline backbone. Synthesis methods (e.g., Pd-catalyzed cross-coupling in ) may apply to this compound if used in similar pharmaceutical intermediates.

Difluorophenyl-Hydroxy-Acetylamino Derivatives ()

  • Example Compound: 2-Amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-isopropyl-pyridine-3-carboxamide.
  • Structure: Contains a difluorophenyl group and a hydroxy-acetylamino linkage.
  • The hydroxy-acetylamino group adds polarity, contrasting with the simpler n-propyl chain in this compound.

Data Table: Structural and Functional Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 2-F, 5-n-propyl 153.20 Hypothetical: High lipophilicity
5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline 5-F, 2-CH₃, N-substituent 281.32 Increased steric bulk ()
5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine 2-CH₃, pyrrolopyrimidine core 254.1 (M+H) Pharmaceutical intermediate ()
Difluorophenyl-hydroxy-acetylamino derivative 3,5-diF, hydroxy-acetylamino Not specified Enhanced polarity ()

Research Findings and Limitations

  • Synthetic Relevance : The Suzuki-Miyaura coupling method described in for pyrrolopyrimidine derivatives could theoretically apply to this compound if boronic acid intermediates are utilized.
  • Substituent Effects: Fluorine at the 2-position likely reduces basicity of the aniline’s amino group compared to methyl or hydrogen substituents. The n-propyl chain may enhance membrane permeability in biological systems.
  • Evidence Gaps: No direct data on this compound’s physicochemical properties or bioactivity are provided in the evidence. Comparisons are extrapolated from structural analogs.

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